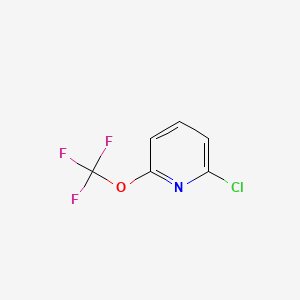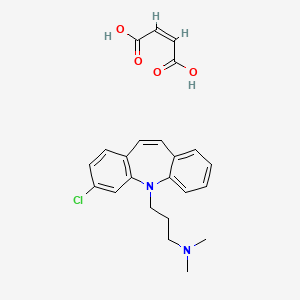
(R)-4-amino-4-phenylbutanoic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-4-amino-4-phenylbutanoic acid hydrochloride is a chiral compound with significant importance in various scientific fields. It is an amino acid derivative that features an amino group and a phenyl group attached to a butanoic acid backbone. The hydrochloride form is often used to enhance the compound’s stability and solubility.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-amino-4-phenylbutanoic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis often begins with the commercially available ®-4-phenylbutanoic acid.
Amination: The carboxylic acid group is converted to an amide using reagents like thionyl chloride (SOCl2) followed by ammonia (NH3).
Reduction: The amide is then reduced to the corresponding amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Hydrochloride Formation: The free amine is treated with hydrochloric acid (HCl) to form the hydrochloride salt.
Industrial Production Methods
In industrial settings, the production of ®-4-amino-4-phenylbutanoic acid hydrochloride may involve:
Large-Scale Amination: Utilizing continuous flow reactors for the amination step to increase yield and efficiency.
Catalytic Hydrogenation: Employing catalytic hydrogenation for the reduction step to ensure high selectivity and purity.
Crystallization: The final product is often purified through crystallization techniques to obtain the hydrochloride salt in high purity.
Análisis De Reacciones Químicas
Types of Reactions
®-4-amino-4-phenylbutanoic acid hydrochloride undergoes several types of chemical reactions:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The phenyl group can be hydrogenated under catalytic conditions.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) are employed for hydrogenation.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for nucleophilic substitution reactions.
Major Products
The major products formed from these reactions include:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydrogenated phenyl derivatives.
Substitution Products: Various substituted amines and amides.
Aplicaciones Científicas De Investigación
®-4-amino-4-phenylbutanoic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein folding.
Medicine: Investigated for its potential therapeutic effects in neurological disorders.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of ®-4-amino-4-phenylbutanoic acid hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It primarily targets neurotransmitter receptors and enzymes involved in amino acid metabolism.
Pathways Involved: The compound modulates signaling pathways related to neurotransmission and neuroprotection.
Comparación Con Compuestos Similares
Similar Compounds
(S)-4-amino-4-phenylbutanoic acid hydrochloride: The enantiomer of the compound with different biological activity.
4-amino-3-phenylbutanoic acid: A structural isomer with distinct chemical properties.
4-aminobutyric acid (GABA): A related compound with significant roles in neurotransmission.
Uniqueness
®-4-amino-4-phenylbutanoic acid hydrochloride is unique due to its specific chiral configuration, which imparts distinct biological activity and selectivity in its interactions with molecular targets.
Propiedades
IUPAC Name |
(4R)-4-amino-4-phenylbutanoic acid;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO2.ClH/c11-9(6-7-10(12)13)8-4-2-1-3-5-8;/h1-5,9H,6-7,11H2,(H,12,13);1H/t9-;/m1./s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWYVTLZMBWZXGN-SBSPUUFOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CCC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@@H](CCC(=O)O)N.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.67 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-[3-(2-Chlorothioxanthen-9-ylidene)propyl]piperazine Succinate](/img/structure/B568762.png)





![Sodium;(2R)-2-acetamido-3-[2-amino-5-(methanesulfonamido)-4-phenoxyphenyl]sulfanylpropanoate](/img/structure/B568772.png)


![6'-Chloro-2',3'-dihydro-spiro[1,3-dioxolane-2,4'-[4H]thieno[3,2-e][1,2]thiazine] 1',1'-Dioxide](/img/structure/B568776.png)

![7-(4-methoxybenzyl)-5-methyl-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B568781.png)
![2-[4-(Bromomethyl)phenyl]-5-fluoropyridine](/img/structure/B568782.png)

